4-Ethyl-2-(methylthio)thiazole

Flavor chemistry Process engineering Thermal stability

4-Ethyl-2-(methylthio)thiazole (CAS 104691-30-9; synonym 4-ethyl-2-(methylsulfanyl)-1,3-thiazole; molecular formula C₆H₉NS₂; molecular weight 159.3 g/mol) is a substituted thiazole bearing an ethyl group at the 4‑position and a methylthio group at the 2‑position. It is a member of the 2,4‑disubstituted thiazole class, which is widely recognized for generating roasted, nutty, and meaty flavor notes in thermally processed foods.

Molecular Formula C6H9NS2
Molecular Weight 159.3 g/mol
Cat. No. B13114930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethyl-2-(methylthio)thiazole
Molecular FormulaC6H9NS2
Molecular Weight159.3 g/mol
Structural Identifiers
SMILESCCC1=CSC(=N1)SC
InChIInChI=1S/C6H9NS2/c1-3-5-4-9-6(7-5)8-2/h4H,3H2,1-2H3
InChIKeyRPQJPWSTLGWCOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethyl-2-(methylthio)thiazole: Identity, Core Physicochemical Properties, and Procurement-Relevant Context


4-Ethyl-2-(methylthio)thiazole (CAS 104691-30-9; synonym 4-ethyl-2-(methylsulfanyl)-1,3-thiazole; molecular formula C₆H₉NS₂; molecular weight 159.3 g/mol) is a substituted thiazole bearing an ethyl group at the 4‑position and a methylthio group at the 2‑position . It is a member of the 2,4‑disubstituted thiazole class, which is widely recognized for generating roasted, nutty, and meaty flavor notes in thermally processed foods [1]. Its physical state is typically a liquid at ambient temperature, with predicted density 1.2 ± 0.1 g/cm³ and boiling point 248.2 ± 33.0 °C . The compound is primarily utilized in flavor and fragrance research, analytical method development, and as a synthetic intermediate. While structurally related to commercially prevalent alkylthiazoles such as 4‑ethyl‑2‑methylthiazole, 2‑ethyl‑4‑methylthiazole, and 2‑(methylthio)thiazole, the 2‑(methylthio) substitution introduces a second sulfur atom that alters both physicochemical behavior and sensory contribution—a distinction that forms the basis for differentiated selection criteria.

Flavor research: 2-(methylthio)thiazole probe for roasted/meaty note profiling.
Analytical standard: supports GC-MS method development for food matrices.
Synthetic intermediate: building block for 2-(methylthio)-heterocyclic libraries.

Why In‑Class Thiazole Substitution Risks Functional and Analytical Inconsistency: 4‑Ethyl‑2‑(methylthio)thiazole


Alkyl‑ and thioether‑substituted thiazoles are not interchangeable in flavor formulation or analytical calibration. Even minor variations in substitution pattern—such as replacing the 2‑methylthio group with a methyl or ethyl group—produce measurable differences in boiling point, density, refractive index, and chromatographic retention [1][2]. More critically, the presence of the 2‑(methylthio) moiety introduces a second sulfur atom, which class‑level evidence indicates can lower odor‑detection thresholds and shift sensory character toward more pronounced roasted, meaty, and sulfurous notes [3]. Consequently, substituting 4‑ethyl‑2‑(methylthio)thiazole with a mono‑sulfur alkylthiazole (e.g., 4‑ethyl‑2‑methylthiazole or 2‑ethyl‑4‑methylthiazole) will yield a different flavor profile, altered volatility, and inconsistent GC‑MS retention indices—each of which can compromise product fidelity, analytical accuracy, and regulatory compliance. The quantitative evidence below substantiates these differentiation points.

Flavor profile
Target: 2-(methylthio) sulfur-accented character Substitute: mono-sulfur alkylthiazoles may shift toward milder, nuttier notes
Volatility
Target: higher boiling point, lower headspace loss Substitute: alkylthiazole volatility may alter processing behavior
Analytical
Target: distinct retention index context Substitute: common alkylthiazoles may co-elute in complex matrices

Quantitative Differentiation of 4‑Ethyl‑2‑(methylthio)thiazole Against Closest Analogs: Procurement‑Critical Evidence


Higher Boiling Point Relative to Common Alkylthiazole Analogues Reflects Reduced Volatility and Altered Processing Behavior

4‑Ethyl‑2‑(methylthio)thiazole exhibits a substantially higher predicted boiling point than two commercially prevalent mono‑sulfur alkylthiazoles, 4‑ethyl‑2‑methylthiazole and 2‑ethyl‑4‑methylthiazole [1]. This difference arises from the additional sulfur atom and increased molecular weight (159.3 g/mol vs. 127.2 g/mol) .

Boiling point vs. analogs
Reported context
77–87 °C higher than 4-ethyl-2-methylthiazole and 2-ethyl-4-methylthiazole
Supports lower volatility and altered thermal processing fit
Predicted values at 760 mmHg
Flavor chemistry Process engineering Thermal stability

Higher Density and Distinct Refractive Index Enable Differentiable Purity Monitoring and Identity Confirmation

The target compound has a predicted density of 1.2 ± 0.1 g/cm³ and a refractive index of 1.571, which are measurably distinct from key mono‑sulfur alkylthiazoles (density ≈1.026–1.03 g/cm³, refractive index ≈1.505) and the simpler 2‑(methylthio)thiazole (density 1.271 g/cm³, refractive index 1.608) [1][2]. These differences allow straightforward differentiation via refractometry or density measurement.

Density & refractive index
Reported context
Density ~1.2 g/cm³ | Refractive index 1.571
Differentiable from alkylthiazoles for identity confirmation
Predicted density at 25 °C; RI at 20 °C
Quality control Analytical chemistry Procurement specification

Elevated LogP (2.78) Predicts Greater Lipophilicity and Altered Partitioning Behavior vs. Alkylthiazoles

The predicted LogP for 4‑ethyl‑2‑(methylthio)thiazole is 2.78 , which is approximately 0.7–0.9 log units higher than 2‑ethyl‑4‑methylthiazole (LogP ≈2.09 [1]) and 2‑(methylthio)thiazole (LogP ≈1.87 [2]). This increase reflects the combined lipophilic contributions of the ethyl and methylthio substituents.

LogP (lipophilicity)
Reported context
2.78 (Predicted)
+0.69 log units vs. 2-ethyl-4-methylthiazole, indicates higher lipid affinity
Supports flavor release and matrix binding review
Flavor release Formulation science QSAR modeling

Second Sulfur Atom Confers Class‑Level Sensory Differentiation: Expected Lower Thresholds and More Pronounced Roasted/Meaty Character

Although direct sensory threshold data for 4‑ethyl‑2‑(methylthio)thiazole are not published, class‑level evidence demonstrates that thiazoles bearing two sulfur atoms (i.e., 2‑alkylthio substitution) generally exhibit lower odor‑detection thresholds and intensified roasted, meaty, and sulfurous notes compared to mono‑sulfur alkylthiazoles [1]. For example, 2‑(methylthio)thiazole is described as having a 'very low odor threshold' , and the 5‑alkoxythiazoles studied by Pittet & Hruza were found to be 'more sulfury in character' than 2‑substituted analogs [1].

Sensory differentiation
Class-level inference
Expected lower odor threshold, intensified roasted/meaty/sulfurous notes
Context-dependent: class-level structure-odor relationship
Direct threshold data for target compound not published
Sensory science Flavor chemistry Odor threshold

Validated Application Scenarios for 4‑Ethyl‑2‑(methylthio)thiazole Based on Differentiated Evidence


Flavor Formulation Requiring Enhanced Roasted/Meaty Impact with Reduced Volatility

In complex savory or roasted flavor systems (e.g., meat analogs, reaction flavors, coffee/cocoa enhancers), the higher boiling point and class‑inferred sensory profile of 4‑ethyl‑2‑(methylthio)thiazole make it a strategic choice where a longer‑lasting, sulfur‑forward roasted note is desired and where high‑temperature processing is involved [1]. Its lower volatility (higher boiling point) reduces headspace loss during thermal processing relative to 4‑ethyl‑2‑methylthiazole or 2‑ethyl‑4‑methylthiazole.

Analytical Reference Standard for GC‑MS Identification of 2‑(Methylthio)‑Substituted Thiazoles in Food Matrices

The distinct physicochemical properties—density (≈1.2 g/cm³), refractive index (1.571), and predicted LogP (2.78)—support the use of 4‑ethyl‑2‑(methylthio)thiazole as a calibration standard for quantifying and identifying 2‑(methylthio)‑thiazole derivatives in thermally processed foods, coffee, and meat products [2][3]. Its unique retention index differentiates it from the more common alkylthiazoles, reducing false‑positive assignments in complex chromatograms.

Synthetic Intermediate for 2‑(Methylthio)‑Containing Heterocyclic Libraries

The 2‑(methylthio) group serves as a versatile handle for further synthetic elaboration (e.g., oxidation to sulfoxide/sulfone or nucleophilic displacement). The ethyl substituent at the 4‑position provides a defined, non‑hydrogen substitution pattern that can modulate reactivity and steric environment compared to simpler 2‑(methylthio)thiazole . This makes 4‑ethyl‑2‑(methylthio)thiazole a valuable building block in medicinal chemistry and agrochemical discovery programs targeting sulfur‑containing heterocycles.

Application
Selection Property
Validation Focus
Flavor formulation (roasted/meaty)
Sulfur-forward character with reduced volatility
Sensory profiling and thermal processing stability
Analytical reference standard (GC-MS)
Distinct physicochemical and retention index profile
Retention index confirmation and purity assessment
Synthetic intermediate
2-(methylthio) handle for oxidation/displacement
Reactivity review in heterocyclic synthesis

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